(R)-alpha-Methyl-4-Iodophenylalaine
CAS No.: 213203-06-6
Cat. No.: VC0556881
Molecular Formula: C10H12INO2
Molecular Weight: 305.11 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213203-06-6 |
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Molecular Formula | C10H12INO2 |
Molecular Weight | 305.11 g/mole |
IUPAC Name | (2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
SMILES | CC(CC1=CC=C(C=C1)I)(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Identity
(R)-alpha-Methyl-4-Iodophenylalanine is closely related to its S-enantiomer, which has the molecular formula C10H12INO2 and a molecular weight of approximately 305.11 g/mol . The R-enantiomer would maintain identical molecular formula and weight, differing only in its three-dimensional configuration. The IUPAC name for this compound would be (2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid, representing its specific stereochemistry.
Structural Characteristics
The compound features several key structural elements:
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A central alpha carbon with R-configuration stereochemistry
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An alpha-methyl group attached to the central carbon
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An amino group (-NH2)
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A carboxylic acid group (-COOH)
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A benzene ring with an iodine atom at the para (4') position
While the search results primarily describe the S-enantiomer's structure, the R-enantiomer would display inverse stereochemical arrangement around the alpha carbon . This stereochemical difference significantly impacts biological recognition and activity, as biological systems typically interact differently with distinct stereoisomers.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, (R)-alpha-Methyl-4-Iodophenylalanine likely exhibits:
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Limited water solubility due to its hydrophobic moieties
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Good solubility in polar organic solvents
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Amphoteric behavior (contains both acidic and basic groups)
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Higher lipophilicity compared to non-iodinated phenylalanine derivatives
Comparison with Related Compounds
Relationship to Other Phenylalanine Derivatives
(R)-alpha-Methyl-4-Iodophenylalanine belongs to the broader class of phenylalanine derivatives. Understanding its properties requires examining structurally related compounds. The compound represents a combination of several modifications to the phenylalanine structure:
Compound | Alpha-Methyl Group | Iodine Position | Stereochemistry |
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(R)-alpha-Methyl-4-Iodophenylalanine | Present | Para (4') | R-configuration |
(S)-alpha-Methyl-4-Iodophenylalanine | Present | Para (4') | S-configuration |
4-Iodo-D-phenylalanine | Absent | Para (4') | D-configuration (R) |
4-Iodo-L-phenylalanine | Absent | Para (4') | L-configuration (S) |
alpha-Methyl-Phenylalanine | Present | None | Varies |
Stereochemistry and Biological Significance
The R-configuration (equivalent to D-configuration in amino acids) differentiates this compound from natural L-amino acids found in proteins. While 4-Iodo-D-phenylalanine is described as "the D-enantiomer of 4-iodophenylalanine" , the addition of an alpha-methyl group creates further structural uniqueness in (R)-alpha-Methyl-4-Iodophenylalanine. This combination of modified stereochemistry and additional substitutions creates distinctive biological interactions.
Biological Interactions and Transport Properties
Amino Acid Transporter Interactions
Research on related compounds provides insights into how (R)-alpha-Methyl-4-Iodophenylalanine might interact with biological systems. Alpha-methyl-phenylalanine (without iodination) demonstrates selective interaction with the LAT1 transporter over LAT2 . This selectivity pattern may extend to (R)-alpha-Methyl-4-Iodophenylalanine, though with potentially different affinity parameters.
Transporter Selectivity Mechanisms
Research indicates that "LAT2 exhibits minimal interaction with the α-methyl moiety, displaying very low affinity and efflux Vmax for α-methyl-Phe" . This suggests that (R)-alpha-Methyl-4-Iodophenylalanine would maintain significant selectivity for LAT1 over LAT2, making it potentially valuable for targeting LAT1-expressing tissues.
The combination of these modifications creates a compound with unique biological recognition properties. As noted in the literature, "α-methyl-Phe emerges as a LAT1-selective compound characterized by high transport velocity but comparatively lower affinity" . The addition of iodine and R-stereochemistry to this framework further modifies these characteristics in ways that merit specific investigation.
Synthesis and Preparation Considerations
Analytical Considerations
Confirming the identity and purity of (R)-alpha-Methyl-4-Iodophenylalanine would require careful analytical characterization, including:
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Chiral HPLC to confirm enantiomeric purity
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Nuclear magnetic resonance spectroscopy to verify structure
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Mass spectrometry for molecular weight confirmation
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Optical rotation to confirm stereochemistry
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